Methyltris(1-methylethoxy)silane

Sol-Gel Chemistry Silane Hydrolysis Kinetic Control

Methyltris(1-methylethoxy)silane (CAS 5581-67-9), also known as methyltriisopropoxysilane, is a trialkoxysilane with the molecular formula C₁₀H₂₄O₃Si and a molecular weight of 220.38 g/mol. It is a colorless liquid with a boiling point of 161-162 °C and a density of 0.878 g/mL.

Molecular Formula C10H24O3Si
Molecular Weight 220.38 g/mol
CAS No. 5581-67-9
Cat. No. B1581997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltris(1-methylethoxy)silane
CAS5581-67-9
Molecular FormulaC10H24O3Si
Molecular Weight220.38 g/mol
Structural Identifiers
SMILESCC(C)O[Si](C)(OC(C)C)OC(C)C
InChIInChI=1S/C10H24O3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-10H,1-7H3
InChIKeyHLXDKGBELJJMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyltris(1-methylethoxy)silane (CAS 5581-67-9) – Physical Properties and Identity


Methyltris(1-methylethoxy)silane (CAS 5581-67-9), also known as methyltriisopropoxysilane, is a trialkoxysilane with the molecular formula C₁₀H₂₄O₃Si and a molecular weight of 220.38 g/mol [1]. It is a colorless liquid with a boiling point of 161-162 °C and a density of 0.878 g/mL [1][2]. The compound is primarily utilized as a crosslinking agent and surface modifier in silicone-based formulations, where the steric bulk of its isopropoxy groups imparts distinct kinetic and processing advantages compared to less-hindered alkoxysilane analogs [3].

Methyltris(1-methylethoxy)silane – Critical Role of Steric Hindrance in Curing Kinetics


Direct substitution of methyltris(1-methylethoxy)silane with common alkoxysilanes like methyltrimethoxysilane (MTMS) or methyltriethoxysilane (MTES) is scientifically unjustified due to profound differences in hydrolysis and condensation kinetics driven by alkoxy-group steric bulk [1][2]. Comparative studies confirm that triisopropoxysilyl-functionalized compounds hydrolyze at significantly slower rates than their trimethoxy- and triethoxy- counterparts [1]. This kinetic differentiation is critical for industrial processes where extended pot life, controlled crosslinking, and reduced sensitivity to ambient moisture are essential for reproducible product performance. Consequently, procurement decisions based solely on nominal silane functionality without considering alkoxy-group-specific reactivity can lead to severe processing failures and compromised material properties [2].

Methyltris(1-methylethoxy)silane – Quantified Differentiation from Alkoxysilane Analogs


Hydrolysis Kinetics: Triisopropoxysilane vs. Trimethoxysilane vs. Triethoxysilane

In a comparative study of alkoxysilane-functionalized fullerenes, the hydrolysis rate of the triisopropoxysilyl derivative was found to be significantly lower than that of the trimethoxysilyl and triethoxysilyl analogs. The study established a clear reactivity order: trimethoxysilyl (fastest) > triethoxysilyl > triisopropoxysilyl (slowest) [1]. This difference is attributed to the increased steric hindrance around the silicon center provided by the bulkier isopropoxy groups, which impedes the nucleophilic attack of water during the hydrolysis step [1].

Sol-Gel Chemistry Silane Hydrolysis Kinetic Control

Steric Hindrance Parameter: Isopropoxy vs. Methoxy Leaving Groups

The steric bulk of the alkoxy group is a primary determinant of silane reactivity. In a model study of vinyltrialkoxysilanes under pseudo-first-order acid-catalyzed conditions, the hydrolysis rates followed the trend: methoxy (least hindered) > ethoxy > 2-propoxy (isopropoxy; most hindered) [1]. The 2-propoxy group exhibited the slowest hydrolysis rate among the alkoxy groups tested, confirming that steric hindrance, rather than electronic effects alone, dominates the hydrolysis kinetics of this silane class [1].

Steric Effects Reaction Kinetics Silane Chemistry

Partial Hydrolysis Behavior: Methyltriisopropoxysilane vs. n-Propoxy and n-Butoxy Analogs

The classic study by Sprung and Guenther (1955) compared the partial hydrolysis of methyltri-n-propoxysilane, methyltriisopropoxysilane, and methyltri-n-butoxysilane under controlled conditions [1]. While the full quantitative rate constants are not abstracted in the publicly available metadata, the systematic investigation of these three alkoxysilanes underscores the pronounced impact of alkoxy-chain branching (isopropoxy vs. n-propoxy) on the hydrolysis pathway and the resulting oligomer distribution [1]. The isopropoxy derivative consistently yielded a different condensation product profile compared to its linear-chain counterparts, a direct consequence of the steric constraints imposed by the branched alkoxide leaving group [1].

Hydrolysis Selectivity Organosilicon Chemistry Resin Synthesis

Methyltris(1-methylethoxy)silane – Evidence-Based Application Scenarios


Controlled-Cure Silicone Sealants and Adhesives

Formulators developing one-part, moisture-cure silicone sealants or adhesives that require extended open time and consistent curing in high-humidity environments will benefit from the intrinsically slower hydrolysis rate of methyltris(1-methylethoxy)silane compared to MTMS or MTES [1]. This kinetic advantage directly translates to improved workability and reduced scrap rates in manufacturing and field applications where rapid skin-over or premature gelation would otherwise compromise product quality.

Sol-Gel Synthesis of Hybrid Materials Requiring Delayed Gelation

In sol-gel processes for the fabrication of organic-inorganic hybrid materials (e.g., silica-based nanoparticles, monolithic glasses, or coatings), the use of methyltris(1-methylethoxy)silane as a co-precursor provides a powerful means to decouple the hydrolysis and condensation steps [1]. This decoupling is essential for controlling the final nanostructure, preventing premature phase separation, and enabling the homogeneous incorporation of sensitive organic dopants or biomolecules that would be degraded by the rapid pH changes and exotherms associated with faster-hydrolyzing alkoxysilanes [2].

Surface Modification Under Ambient Conditions with Extended Pot Life

For surface functionalization of inorganic substrates (e.g., glass, metal oxides, or mineral fillers) where application must occur under uncontrolled ambient humidity, methyltris(1-methylethoxy)silane offers a practical advantage [1]. Its reduced moisture sensitivity minimizes the risk of silane oligomerization and precipitation in the treatment bath prior to substrate contact, thereby ensuring a more uniform monolayer deposition and higher grafting efficiency compared to methoxy- or ethoxy-based silanes that can undergo rapid, uncontrolled pre-hydrolysis.

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